molecular formula C14H20N4O B1403962 (S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone CAS No. 1309806-17-4

(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No.: B1403962
CAS No.: 1309806-17-4
M. Wt: 260.33 g/mol
InChI Key: LYCNQLHWMJDNNO-JTQLQIEISA-N
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Description

(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a cyclopropyl group, and an aminopyridine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the aminopyridine moiety: This step often involves nucleophilic substitution reactions where an aminopyridine derivative is introduced.

    Attachment of the cyclopropyl group: This can be done using cyclopropyl halides in the presence of a base to facilitate the substitution reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aminopyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone can be compared with similar compounds, such as:

    (S)-3-((3-aminopyridin-4-ylamino)methyl)pyrrolidine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    (S)-3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(methyl)methanone: Contains a methyl group instead of a cyclopropyl group, leading to different chemical properties.

    (S)-3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(phenyl)methanone: Features a phenyl group, which can significantly alter its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3S)-3-[[(3-aminopyridin-4-yl)amino]methyl]pyrrolidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c15-12-8-16-5-3-13(12)17-7-10-4-6-18(9-10)14(19)11-1-2-11/h3,5,8,10-11H,1-2,4,6-7,9,15H2,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCNQLHWMJDNNO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CNC3=C(C=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CNC2=C(C=NC=C2)N)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
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(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
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(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
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(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
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(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
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(S)-(3-(((3-Aminopyridin-4-yl)amino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone

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